
3-bromo-N-pentylpyridin-2-amine
Descripción general
Descripción
3-Bromo-N-pentylpyridin-2-amine is a synthetic compound belonging to the family of pyridine-based compounds. It has garnered attention in various fields of research and industry due to its unique physical and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including nucleophilic substitution reactions. One common method involves the reaction of 3-bromopyridin-2-amine with pentylamine under suitable conditions to introduce the pentyl group.
Industrial Production Methods: In an industrial setting, the production of 3-bromo-N-pentylpyridin-2-amine may involve large-scale reactions with optimized conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound.
Análisis De Reacciones Químicas
Types of Reactions: 3-Bromo-N-pentylpyridin-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the bromine or nitrogen positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) can be used.
Substitution: Nucleophiles like sodium azide (NaN₃) and amines can be employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Introduction of various functional groups leading to diverse derivatives.
Aplicaciones Científicas De Investigación
3-Bromo-N-pentylpyridin-2-amine has found applications in various scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in biological studies to investigate its interactions with biomolecules.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 3-bromo-N-pentylpyridin-2-amine exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can vary widely based on the context of its use.
Comparación Con Compuestos Similares
3-Bromo-N-pentylpyridin-2-amine is unique due to its specific structural features and reactivity. Similar compounds include:
3-chloro-N-pentylpyridin-2-amine
3-iodo-N-pentylpyridin-2-amine
3-bromo-N-ethylpyridin-2-amine
These compounds share the pyridine core but differ in the halogen or alkyl group attached, leading to variations in their chemical properties and applications.
Propiedades
IUPAC Name |
3-bromo-N-pentylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BrN2/c1-2-3-4-7-12-10-9(11)6-5-8-13-10/h5-6,8H,2-4,7H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGQLDOCYSOTQOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNC1=C(C=CC=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


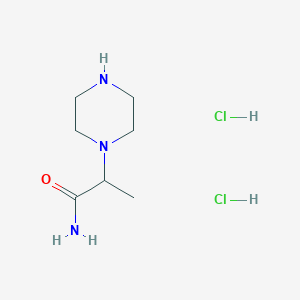
![3-Amino-1-[4-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B1525397.png)
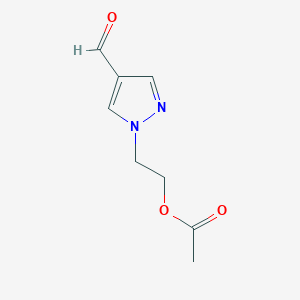
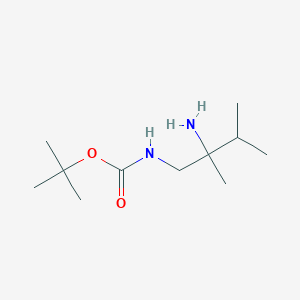
![tert-butyl N-{2-[(hydrazinecarbonyl)amino]ethyl}carbamate](/img/structure/B1525401.png)
![5-methyl-1-[2-(oxan-4-yl)-1,2,3,4-tetrahydroisoquinolin-5-yl]-1H-1,2,3-triazole-4-carboxylic acid hydrochloride](/img/structure/B1525402.png)
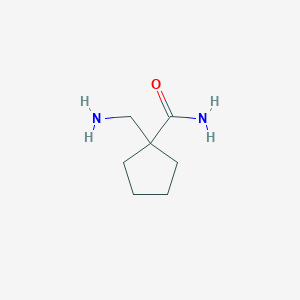
![Methyl 3-[(2-chloropyrimidin-4-yl)oxy]benzoate](/img/structure/B1525405.png)
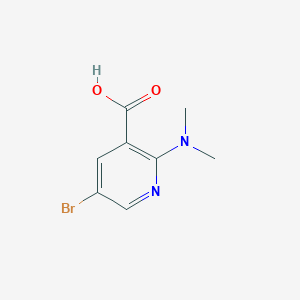
![(5-Bromo-2-{methyl[2-(pyridin-2-yl)ethyl]amino}pyridin-3-yl)methanol](/img/structure/B1525412.png)
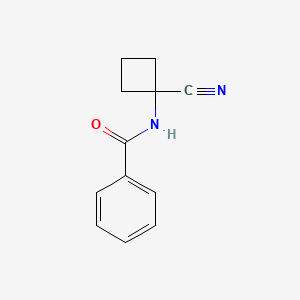

![Thieno[3,2-b]pyridin-6-ylmethanamine](/img/structure/B1525416.png)

